molecular formula C11H16N2O2 B592309 tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 873551-20-3

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B592309
CAS No.: 873551-20-3
M. Wt: 208.261
InChI Key: QFQAHPXXVKMPSS-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are commonly known for their role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, dihydropyridine derivatives are studied for their potential as calcium channel blockers, which can influence various physiological processes.

Medicine

Medicinally, compounds similar to this compound are explored for their potential therapeutic effects in treating cardiovascular diseases.

Industry

In the industrial sector, these compounds can be used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source such as ammonium acetate under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the cyano group to an amine using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino-dihydropyridine derivatives.

    Substitution: Substituted dihydropyridine derivatives.

Mechanism of Action

The mechanism of action for dihydropyridine derivatives typically involves the inhibition of calcium channels. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

Uniqueness

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate may offer unique properties such as improved stability or selectivity compared to other dihydropyridine derivatives.

Properties

IUPAC Name

tert-butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQAHPXXVKMPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738332
Record name tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873551-20-3
Record name tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (0.189 mL, 2.43 mmol) was added to a mixture of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (500 mg, 2.21 mmol) and N-ethyl-N-isopropylpropan-2-amine (0.579 mL, 3.31 mmol) in chloroform (8.8 mL) at 0° C. The reaction mixture was stirred at 0° C. for 45 minutes, and was then partitioned between dichloromethane and water. The organic layer was dried over anhydrous sodium sulfate, and the dried solution was filtered. The filtrate was concentrated in vacuo, and the residue was dissolved in pyridine (5.5 mL). The reaction mixture was heated to 120° C. for 4 hours, and was then cooled to ambient temperature. The cooled reaction mixture was partitioned between ethyl acetate and water, and the organic layer was washed sequentially with water and saturated aqueous sodium chloride solution. The washed solution was dried over anhydrous sodium sulfate, and the dried solution was filtered. The filtrate was concentrated in vacuo, and the residue was purified by flash-column chromatography (using a gradient elution of 0-100%, ethyl acetate/hexanes) to afford the title compound. 1H NMR (500 MHz, CDCl3): δ 6.55 (br s, 1H), 4.05 (m, 2H), 3.55 (t, J=5.6 Hz, 2H), 2.34 (br s, 2H), 1.46 (s, 9H).
Quantity
0.189 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.579 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Diethyl ether (15 ml) and 8 ml of water were added to 790 mg of tert-butyl 4-oxopiperidine-1-carboxylate, 216 mg of sodium cyanide and 672 mg of sodium hydrogen carbonate and the solution was stirred at room temperature for 1.5 hours. The resulting product was extracted with ether, washed with water and a saturated saline solution and dried over sodium sulfate. After the solvent was evaporated in vacuo, 10 ml of chloroform, 0.84 ml of triethylamine and 0.34 ml of methanesulfonyl chloride were added to the resulting residue followed by stirring at room temperature for 20 minutes. The reaction was stopped by water, the product was extracted with chloroform and the organic layer was washed with a saturated sodium hydrogen carbonate and a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo, 10 ml of pyridine was added to the resulting residue and the mixture was stirred for one night under heating to reflux. After cooling to room temperature, the solvent was evaporated in vacuo followed by adding ethyl acetate and water. The organic layer washed with a saturated saline solution and dried over sodium sulfate and the solvent was evaporated in vacuo. The resulting residue was purified by a silica gel column chromatography (hexane/ethyl acetate=6/1) to give 650 mg of the title compound as a white solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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